molecular formula C14H21NO6 B4044373 2-(2-methoxy-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid

2-(2-methoxy-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid

Cat. No.: B4044373
M. Wt: 299.32 g/mol
InChI Key: UJGQJCZONGQWFG-UHFFFAOYSA-N
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Description

2-(2-methoxy-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid is a useful research compound. Its molecular formula is C14H21NO6 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound [2-(2-methoxy-4-methylphenoxy)ethyl]dimethylamine oxalate is 299.13688739 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Sorption and Herbicides

Research by Werner et al. (2012) provides insights into the sorption behaviors of phenoxy herbicides, which could be relevant for understanding the environmental fate of "[2-(2-methoxy-4-methylphenoxy)ethyl]dimethylamine oxalate." This study compiled soil-water distribution coefficients for various phenoxy herbicides, highlighting the significant role of soil organic matter and iron oxides as sorbents. Such data could be valuable in predicting the environmental mobility and persistence of related compounds (Werner, Garratt, & Pigott, 2012).

Chemical Titration and Phenolic Compounds

Allen and Geddes (1957) discussed the titration of phenolic compounds, a methodology that could be applicable in the analytical chemistry of "[2-(2-methoxy-4-methylphenoxy)ethyl]dimethylamine oxalate." Their review of methods for titrating weak acids and the discussion on selecting appropriate solvents and titrants could provide a foundational understanding for quantifying this compound in various matrices (Allen & Geddes, 1957).

Lignin Acidolysis and Model Compounds

Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, which could offer parallels to the chemical behavior of "[2-(2-methoxy-4-methylphenoxy)ethyl]dimethylamine oxalate." Understanding the mechanisms of bond cleavage and the effects of various substituents could inform the synthesis and degradation pathways of similar complex molecules (Yokoyama, 2015).

Liquid Crystal Dimers and Phase Behavior

The study by Henderson and Imrie (2011) on methylene-linked liquid crystal dimers, including their phase behavior, could provide insights into the molecular interactions and structural requirements for phase transitions in related compounds. Such information might be relevant for the material science applications of "[2-(2-methoxy-4-methylphenoxy)ethyl]dimethylamine oxalate" (Henderson & Imrie, 2011).

Bioactivities of Phenolic Compounds

Zhao et al. (2020) reviewed the natural sources and bioactivities of 2,4-di-tert-butylphenol and its analogs, highlighting the potential for various phenolic compounds to exhibit significant biological effects. While not directly related, this study underscores the importance of investigating the bioactive properties of phenolic compounds, including "[2-(2-methoxy-4-methylphenoxy)ethyl]dimethylamine oxalate" (Zhao et al., 2020).

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.C2H2O4/c1-10-5-6-11(12(9-10)14-4)15-8-7-13(2)3;3-1(4)2(5)6/h5-6,9H,7-8H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGQJCZONGQWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN(C)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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